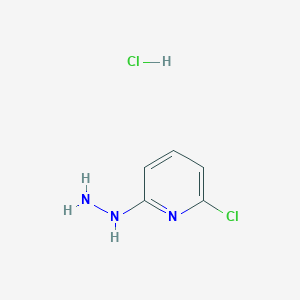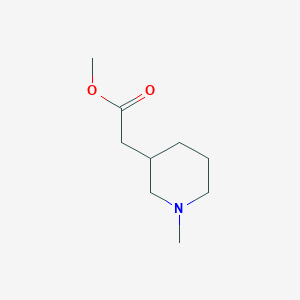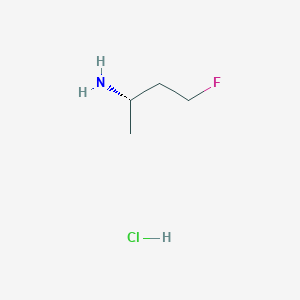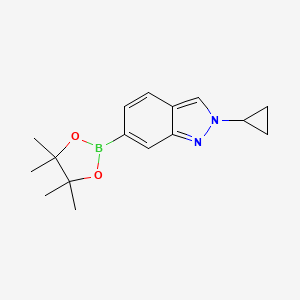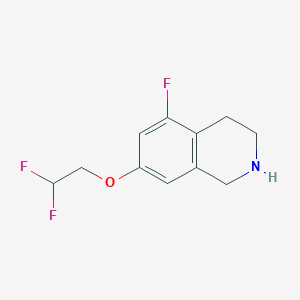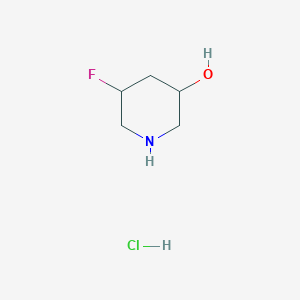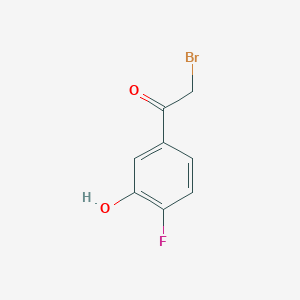
2-Bromo-1-(4-fluoro-3-hydroxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-fluoro-3-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 2-position, a fluorine atom at the 4-position, and a hydroxyl group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-fluoro-3-hydroxyphenyl)ethan-1-one typically involves the bromination of 4-fluoro-3-hydroxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-1-(4-fluoro-3-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Nucleophilic Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of 2-bromo-1-(4-fluoro-3-oxophenyl)ethan-1-one.
Reduction: Formation of 2-bromo-1-(4-fluoro-3-hydroxyphenyl)ethanol.
Applications De Recherche Scientifique
2-Bromo-1-(4-fluoro-3-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-fluoro-3-hydroxyphenyl)ethan-1-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-Bromo-1-(3-fluoro-4-hydroxyphenyl)ethan-1-one
- 2-Bromo-1-(2-fluorophenyl)ethan-1-one
- 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one
Comparison:
- 2-Bromo-1-(4-fluoro-3-hydroxyphenyl)ethan-1-one is unique due to the specific positioning of the fluorine and hydroxyl groups, which can influence its reactivity and biological activity.
- 2-Bromo-1-(3-fluoro-4-hydroxyphenyl)ethan-1-one has a different substitution pattern, which may result in different chemical and biological properties .
- 2-Bromo-1-(2-fluorophenyl)ethan-1-one lacks the hydroxyl group, which can significantly alter its reactivity and potential applications .
- 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one does not have the fluorine atom, which can affect its electronic properties and interactions with biological targets .
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C8H6BrFO2 |
|---|---|
Poids moléculaire |
233.03 g/mol |
Nom IUPAC |
2-bromo-1-(4-fluoro-3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6BrFO2/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,11H,4H2 |
Clé InChI |
XKYNUWXCDDWJFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)CBr)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


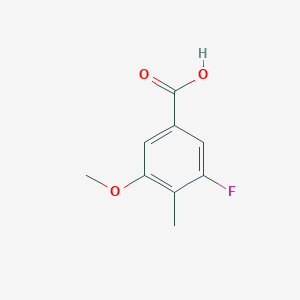
![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate](/img/structure/B12993686.png)
![2-Oxaspiro[4.4]nonan-6-ol](/img/structure/B12993691.png)


![1,3-Diphenylbicyclo[1.1.1]pentane](/img/structure/B12993706.png)

